Kitungolide A
Description
Its synthetic studies highlight challenges in constructing its tricyclic framework, particularly the stereochemical control during ring closure and functionalization . Research efforts have focused on developing efficient methodologies for its total synthesis, with an emphasis on mimicking natural biosynthetic pathways.
Properties
Molecular Formula |
C26H32O9 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
[(4aR,5aR,9S,9aS,10aS)-6-(1,2-diacetyloxy-4-methylpent-3-enyl)-4-methyl-10-methylidene-2-oxo-4a,5,5a,9,9a,10a-hexahydropyrano[4,3-g]chromen-9-yl] acetate |
InChI |
InChI=1S/C26H32O9/c1-12(2)8-21(32-15(5)27)25(33-16(6)28)20-11-31-26(34-17(7)29)23-14(4)24-18(10-19(20)23)13(3)9-22(30)35-24/h8-9,11,18-19,21,23-26H,4,10H2,1-3,5-7H3/t18-,19+,21?,23-,24-,25?,26+/m1/s1 |
InChI Key |
ZTNKBAASUYPRFD-DITQECDQSA-N |
Isomeric SMILES |
CC1=CC(=O)O[C@H]2[C@@H]1C[C@@H]3[C@@H](C2=C)[C@@H](OC=C3C(C(C=C(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2C1CC3C(C2=C)C(OC=C3C(C(C=C(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
kitungolide A |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Structural Complexity : this compound’s tricyclic framework presents higher synthetic difficulty compared to Kitungolide B, as evidenced by lower yields and stricter stereochemical requirements .
- Methodological Advances: Hybrid ligands (e.g., phosphine-alkene systems) have proven critical in both compounds’ syntheses, suggesting broader applicability in diterpenoid synthesis .
Q & A
Basic Research Questions
Q. How is Kitungolide A structurally elucidated, and what analytical techniques are critical for confirming its molecular configuration?
- Methodological Answer : Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy for determining atomic connectivity, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute stereochemical assignment. Comparative analysis with known marine-derived macrolides (e.g., peloruside A) can resolve ambiguities in complex stereocenters .
Q. What are the standard protocols for isolating this compound from its natural source, and how can yield optimization be systematically approached?
- Methodological Answer : Isolation involves bioassay-guided fractionation using solvent partitioning (e.g., ethyl acetate/water) followed by chromatographic techniques (HPLC, silica gel). Yield optimization requires factorial design experiments (e.g., varying pH, temperature, and solvent polarity) and metabolomic profiling to identify extraction windows with peak compound abundance .
Q. Which in vitro bioactivity assays are most relevant for evaluating this compound’s anticancer or anti-inflammatory properties?
- Methodological Answer : For anticancer screening, use cell viability assays (MTT or resazurin-based) across multiple cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Anti-inflammatory activity is assessed via ELISA for cytokine inhibition (e.g., TNF-α, IL-6) in LPS-stimulated macrophages. Include positive controls (e.g., doxorubicin for cytotoxicity, dexamethasone for inflammation) to validate assay robustness .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:
- Conducting ADME-Tox profiling (e.g., microsomal stability, plasma protein binding assays).
- Using pharmacodynamic markers (e.g., target engagement via Western blot) in animal models.
- Applying comparative metabolomics to identify in vivo metabolite interference .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound analogs?
- Methodological Answer : SAR studies require:
- Semi-synthesis or biosynthetic engineering to generate analogs with modified lactone rings or side chains.
- Multi-parametric scoring (e.g., cytotoxicity, solubility, metabolic stability) to prioritize lead compounds.
- Molecular docking simulations (e.g., using AutoDock Vina) to predict binding affinity to validated targets (e.g., tubulin) .
Q. How should researchers approach the identification of off-target effects or synergistic interactions involving this compound?
- Methodological Answer : Use high-throughput screening (e.g., kinase profiling panels) and transcriptomic analysis (RNA-seq) to map off-target pathways. For synergy studies, apply the Chou-Talalay combination index (CI) method with standard chemotherapeutics (e.g., paclitaxel) to quantify additive, synergistic, or antagonistic effects .
Q. What experimental frameworks are essential for validating this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine genetic (e.g., CRISPR-Cas9 knockouts of putative targets) and pharmacological (e.g., inhibitor co-treatment) validation. Use advanced imaging (confocal microscopy for cytoskeletal disruption) and proteomic profiling (LC-MS/MS) to confirm target modulation .
Data Management and Reproducibility
Q. What are the best practices for documenting and sharing synthetic protocols or spectral data for this compound?
- Methodological Answer : Follow FAIR data principles:
- Deposit raw spectral data (NMR, MS) in repositories like Zenodo or ChemSpider.
- Use electronic lab notebooks (ELNs) with version control for synthetic procedures.
- Provide detailed experimental parameters (e.g., HPLC gradients, column specifications) in supplementary materials .
Q. How can researchers address batch-to-batch variability in this compound samples during preclinical studies?
- Methodological Answer : Implement quality control (QC) protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
